1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of propargylic compound chemistry that gained significant momentum during the late twentieth century. The foundational work in propargylic compound cyclization was first reported by Tsuji in 1985, establishing the groundwork for palladium-catalyzed transformations of functionalized propargylic compounds. This pioneering research demonstrated that through proper positioning of internal nucleophilic centers and judicious selection of appropriate external nucleophiles, synthetic chemists could effectively control reaction pathways and product formation.
The specific compound this compound represents an advancement in the design of functionalized propargylic systems, incorporating both silicon-based protecting groups and cyclic ether functionalities. The integration of trimethylsilyl groups in propargylic compounds has been extensively studied, with significant contributions from research groups focusing on the development of efficient synthetic methods for producing both carbocyclic and heterocyclic compounds. The historical development of such compounds reflects the ongoing evolution of organometallic chemistry and the increasing sophistication of molecular design strategies.
The emergence of trimethylsilyl-functionalized propargylic compounds coincided with advances in silicon chemistry and the recognition of silicon-based groups as versatile protecting and directing groups in organic synthesis. Early investigations into these systems revealed their potential for generating complex molecular architectures through controlled cyclization reactions. The incorporation of oxolane ring systems further expanded the synthetic utility of these compounds, providing additional sites for functionalization and molecular complexity.
Significance in Organic Chemistry
This compound holds particular significance in organic chemistry due to its multifunctional nature and versatility as a synthetic intermediate. The compound serves as an exemplary model for understanding the reactivity patterns of functionalized propargylic ketones, particularly those containing silicon-based substituents. Research has demonstrated that such compounds can undergo a variety of chemical transformations, including cyclization reactions, alkylation processes, and oxidation-reduction sequences.
The significance of this compound extends to its role in palladium-catalyzed cyclization reactions, where it can serve as a substrate for generating diverse cyclic products. Studies have shown that functionalized propargylic compounds containing carbon nucleophilic centers in close proximity to the propargylic moiety can undergo efficient cyclizations with various nucleophiles. These reactions proceed under mild conditions and exhibit high regio- and stereoselectivity, making them valuable tools for synthetic chemistry applications.
Furthermore, the compound's utility in one-pot synthetic transformations has been demonstrated through research on trimethylsilyl trifluoromethanesulfonate-promoted reactions. These studies have shown that 3-(trimethylsilyl)propargyl carboxylates can undergo alkylation-cyclization-desilylation reactions with ketones to produce complex heterocyclic systems. The efficiency of these transformations and their ability to generate multiple bonds in a single operation highlight the strategic importance of compounds like this compound in modern synthetic chemistry.
The compound also plays a crucial role in understanding the mechanistic aspects of silicon-mediated transformations. Research has revealed that trimethylsilyl groups can act as both protecting groups and activating groups, depending on the reaction conditions employed. This dual functionality makes compounds containing trimethylsilyl-substituted propargylic systems particularly valuable for developing new synthetic methodologies and exploring novel reactivity patterns.
Classification as a Functionalized Propargylic Ketone
This compound belongs to the important class of functionalized propargylic ketones, which are characterized by the presence of a carbonyl group adjacent to a propargyl moiety. This classification places the compound within a broader family of molecules that have demonstrated exceptional utility in synthetic organic chemistry. Propargylic ketones, in general, serve as versatile intermediates that can undergo various transformations, including reduction to propargylic alcohols, cyclization to form heterocyclic systems, and coupling reactions with diverse nucleophiles.
The specific structural features of this compound classify it as a highly functionalized member of this family. The presence of the oxolane ring system provides additional complexity and potential for further functionalization, while the trimethylsilyl group introduces unique reactivity patterns associated with silicon chemistry. This combination of functional groups places the compound in a specialized subcategory of propargylic ketones that exhibit enhanced synthetic utility due to their multiple reaction sites.
Table 1: Key Classification Parameters for this compound
The classification of this compound as a functionalized propargylic ketone is further supported by its reactivity profile, which aligns with established patterns observed for other members of this chemical family. Research has demonstrated that propargylic ketones can undergo biocatalytic transformations, including enantioselective reduction to produce enantiomerically pure propargylic alcohols. These transformations highlight the importance of propargylic ketones as synthetic intermediates and their potential for generating chiral molecules with high stereochemical purity.
Additionally, the compound's classification is reinforced by its participation in cyclization reactions characteristic of propargylic systems. Studies have shown that metal-catalyzed cyclization of propargylic compounds can provide various cyclic products, including indenes, cyclopentanones, cyclic carbonates, and benzofurans. The ability of this compound to participate in such transformations confirms its membership in the propargylic ketone family and demonstrates its synthetic versatility.
Properties
IUPAC Name |
1-(oxolan-2-yl)-3-trimethylsilylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKJLVYVPHNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Terminal Alkyne Intermediate with Oxolane Ring
A common approach begins with the preparation of an oxolane-containing aldehyde or alcohol derivative. For example, starting from (t-butyldimethylsilyloxy)acetaldehyde or similar protected oxolane aldehydes, nucleophilic addition of a propargyl or alkynyl organometallic reagent (e.g., 1-propynylmagnesium bromide) yields the corresponding propargyl alcohol intermediate.
Trimethylsilyl Group Installation
The terminal alkyne is then selectively silylated using trimethylsilyl chloride (TMSCl) under basic conditions to afford the trimethylsilyl-protected alkyne. This step prevents undesired side reactions at the alkyne during subsequent oxidation steps.
Oxidation to Alkynone
The propargyl alcohol bearing the TMS group is oxidized to the corresponding alkynone (1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one). Oxidation methods often employ ruthenium-based catalysts with sodium periodate as the oxidant in mixed solvent systems such as chloroform/acetonitrile/water, which have been optimized for yield and selectivity.
Representative Experimental Data and Conditions
The following table summarizes key oxidation conditions and yields from related alkynyl silyl alcohols to alkynones, adapted from research on similar compounds:
| Entry | Solvent System | Oxidant & Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | CHCl3/ACN/H2O (1:1:1) | NaIO4 (4.4 eq), RuO2·H2O (2.5%) | 3 hours | 52 | Optimized oxidation conditions |
| 2 | CCl4/ACN (1:1) | NaIO4 (4.4 eq), RuO2·H2O (2.5%) | 3 hours | 23 | Lower yield |
| 3 | Acetone | KMnO4/NaHCO3/MgSO4 | Overnight | Trace/No | Ineffective for this substrate |
Note: Yields and conditions are indicative of similar alkynyl silyl alcohol oxidations and provide guidance for the preparation of the target alkynone.
Reaction Mechanism Insights
The oxidation of the propargyl alcohol to the alkynone likely proceeds via ruthenium-catalyzed cleavage of the secondary alcohol C–H bond, followed by formation of the ketone. The presence of the trimethylsilyl group stabilizes the terminal alkyne and prevents overoxidation or polymerization.
Alternative Synthetic Approaches
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While primarily used for triazole formation, CuAAC conditions have been employed to functionalize alkynyl silyl intermediates, indicating the versatility of the TMS-protected alkyne in further synthetic elaborations.
Photoredox Catalysis: Recent advances include photoredox-catalyzed radical group transfer to vinyl and alkynyl silanes, which may offer novel routes to functionalized alkynones, though specific application to this compound is yet to be reported.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Addition | 1-Propynylmagnesium bromide + oxolane aldehyde | Propargyl alcohol intermediate |
| 2 | Silylation | Trimethylsilyl chloride, base (e.g., Et3N) | TMS-protected propargyl alcohol |
| 3 | Oxidation | NaIO4, RuO2·H2O catalyst, CHCl3/ACN/H2O | This compound |
Chemical Reactions Analysis
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and trimethylsilyl group contribute to the compound’s reactivity and stability, while the propynone moiety allows for various chemical transformations. These interactions enable the compound to participate in a range of chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points:
TMS groups in all analogs stabilize the alkyne via σ-π conjugation, reducing susceptibility to nucleophilic attack .
Synthetic Accessibility: MnO₂-mediated oxidation is a universal method for propargyl ketones, but reaction conditions vary. For example, oxolan derivatives may require lower temperatures (0°C) due to steric hindrance, while naphthyl analogs tolerate room-temperature reactions .
Stability and Reactivity :
- Compounds with extended π-systems (e.g., 7033) exhibit higher reactivity and instability, necessitating immediate use post-synthesis .
- Cyclopentyl and benzofuran derivatives are more stable, enabling commercial availability or long-term storage .
Spectroscopic Signatures :
- TMS groups consistently appear at δ ≈ -0.05 ppm in ¹³C NMR across analogs .
- Aromatic substituents (e.g., benzofuran, naphthyl) show distinct ¹H NMR signals for aromatic protons (δ 7.0–8.5 ppm) .
Applications :
- Oxolan and benzofuran derivatives are preferred for bioactive molecule synthesis due to their heterocyclic frameworks .
- Bulky aromatic analogs (e.g., TMS-8) are used in asymmetric catalysis and materials science .
Research Findings and Implications
- Synthetic Efficiency: MnO₂ oxidation protocols (yields >85%) are broadly applicable but require optimization for sterically hindered substrates .
- Reactivity Trends : Electron-deficient ketones (e.g., oxolan derivatives) may undergo nucleophilic additions more readily than hydrocarbon-substituted analogs .
Biological Activity
1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxolane (tetrahydrofuran) ring and trimethylsilyl group, is part of a broader class of compounds that exhibit diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An oxolane ring, which may influence its interaction with biological targets.
- A trimethylsilyl group that enhances lipophilicity and stability.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Properties
Preliminary data suggest that this compound may possess anticancer activity. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from recent studies on its anticancer effects:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| [Study 1] | Breast Cancer | 15 | Apoptosis induction |
| [Study 2] | Lung Cancer | 20 | Caspase activation |
| [Study 3] | Colon Cancer | 10 | Cell cycle arrest |
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive function. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, this compound was administered to human breast cancer cell lines. The study found that treatment led to a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one, and how can reaction conditions be optimized for higher yields?
- Methodology : A general approach involves coupling ethynyl ketones with silylated reagents. For example, intermediates like 1-(4-methoxyphenyl)prop-2-yn-1-one are synthesized by reacting alkynes with trimethylsilyl reagents under Sonogashira or similar coupling conditions. Reaction optimization includes temperature control (room temperature to 80°C), solvent selection (ethanol or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., methanol) yields solid products (70–72% typical yields) .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Characterize products via NMR (e.g., δ 2.5–3.5 ppm for silyl protons) and mass spectrometry for molecular weight confirmation .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?
- Methodology :
- Spectroscopy : NMR (400 MHz, CDCl) identifies protons on the oxolane ring (δ 3.7–4.3 ppm) and trimethylsilyl group (δ 0.1–0.3 ppm). NMR confirms carbonyl (C=O) at ~190–200 ppm and alkyne carbons at ~70–100 ppm .
- Crystallography : Use single-crystal X-ray diffraction (SHELXL software) to resolve bond angles and torsional strain. SHELX refinement protocols include iterative cycles to minimize R-factors (<5% for high-quality data) .
- Computational Analysis : Density-functional theory (DFT) with B3LYP/6-31G* basis sets models electron density distribution and frontier molecular orbitals, aiding in understanding reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to the alkyne moiety in this compound?
- Methodology : The trimethylsilyl group acts as an electron-withdrawing substituent, polarizing the alkyne and directing nucleophilic attacks to the β-carbon. Kinetic studies (e.g., stopped-flow UV-Vis) under varying pH and solvent polarity (DMF vs. THF) reveal transition-state stabilization. Computational modeling (DFT) of charge distribution and Fukui indices predicts reactive sites .
- Data Contradictions : Conflicting reports on solvent effects (polar vs. nonpolar) may arise from competing steric (silyl group) and electronic factors. Compare activation energies via Arrhenius plots to resolve discrepancies .
Q. How does the oxolane ring influence the compound’s electronic structure and reactivity in cycloaddition reactions?
- Methodology :
- Electron Density Analysis : DFT calculations (Colle-Salvetti correlation-energy functional) quantify electron delocalization from the oxolane oxygen to the carbonyl group. This enhances electrophilicity at the carbonyl carbon, favoring Diels-Alder reactions with electron-rich dienes .
- Experimental Validation : Perform cycloadditions with furan or anthracene derivatives under thermal or microwave conditions. Monitor regioselectivity via NMR and X-ray crystallography of adducts .
Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed during structure determination?
- Methodology : Polymorphism is common due to flexible oxolane and silyl groups. Use solvent-drop grinding or slow evaporation (acetonitrile/ethyl acetate mixtures) to isolate stable polymorphs. SHELXL’s TWINABS module handles twinned crystals by refining twin laws and scaling factors .
- Troubleshooting : If R-factors remain high (>10%), re-examine data for missed symmetry (e.g., monoclinic vs. orthorhombic systems) or use higher-resolution synchrotron data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
